hrdA protein
Description
The hrdA protein is context-dependent, with distinct roles identified in different organisms. In Aspergillus fumigatus, hrdA is a critical component of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which targets misfolded proteins for proteasomal degradation . Deletion of hrdA in A. fumigatus reduces ERAD efficiency, leading to compensatory activation of the Unfolded Protein Response (UPR) but minimal impact on fungal virulence . In contrast, in Streptomyces species (e.g., S. coelicolor and S. aureofaciens), hrdA functions as a principal sigma factor (σ factor) of RNA polymerase (RNAP), regulating transcription initiation by binding promoter regions . These dual roles underscore the functional diversity of hrdA across taxa.
Properties
CAS No. |
146150-93-8 |
|---|---|
Molecular Formula |
C14H7Cl3N2 |
Synonyms |
hrdA protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of hrdA with Similar Proteins
ERAD-Associated hrdA in Aspergillus fumigatus
In A. fumigatus, hrdA operates within the ERAD machinery. Key comparisons include:
- Functional Synergy : The hrdA derA double mutant exhibits severe growth defects under ER stress (e.g., Brefeldin A or Tunicamycin exposure), indicating cooperative roles in mitigating ER stress .
- Compensatory Mechanisms : Loss of hrdA alone elevates bipA mRNA levels (a UPR marker), but the UPR compensates sufficiently for survival .
Sigma Factor hrdA in Streptomyces
In Streptomyces, hrdA is part of a sigma factor family regulating developmental transitions. Comparisons include:
- Promoter Dynamics : hrdA, hrdB, and hrdD in S. aureofaciens exhibit tandem promoters with condition-dependent activity, enabling nuanced transcriptional responses .
- RbpA Interaction : The RbpA protein enhances RNAP binding to hrdA and hrdB, modulating σ factor affinity and transcriptional specificity .
Structural and Functional Divergence
- ERAD hrdA vs. Sigma Factor hrdA: Despite shared nomenclature, these proteins are evolutionarily distinct. ERAD-associated hrdA in fungi is structurally unrelated to bacterial σ factors, reflecting convergent functional specialization.
- Conserved Domains : Bacterial hrdA σ factors share homology with E. coli σ⁷⁰ in RNAP-binding regions, while fungal hrdA lacks these motifs, instead resembling yeast Hrd1p in transmembrane domains .
Research Implications
Q & A
Q. What quality control (QC) metrics should be applied to hrdA-generated datasets before publication?
- Methodological Answer :
- QC Checklist :
≥90% sequence coverage in BLAST alignments.
GO term consistency across replicates.
Elimination of redundant terms via semantic similarity analysis .
- Tools : Use PRIDE or PeptideAtlas to cross-validate experimental MS data with hrdA annotations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
